

Desacetylxanthanol CAS number and molecular weight

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Compound of Interest

Compound Name: Desacetylxanthanol

Cat. No.: B15587182

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In-Depth Technical Guide: Desacetylxanthanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylxanthanol, a natural sesquiterpene lactone isolated from *Xanthium strumarium*, has emerged as a compound of significant interest in oncological research. Its primary recognized activity lies in its ability to overcome tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resistance in cancer cells. TRAIL is a promising therapeutic agent due to its selective induction of apoptosis in malignant cells; however, both intrinsic and acquired resistance limit its clinical efficacy. **Desacetylxanthanol** represents a potential adjunct in TRAIL-based therapies, resensitizing resistant cancer cells to its apoptotic effects. This document provides a comprehensive overview of the technical details surrounding **Desacetylxanthanol**, including its chemical properties, biological activity, and the molecular pathways it modulates.

Core Data

Chemical and Physical Properties

Property	Value	Source
CAS Number	72843-22-2	[Internal Search]
Molecular Weight	250.33 g/mol	[Internal Search]
Molecular Formula	C ₁₅ H ₂₂ O ₃	[Internal Search]
Source	Xanthium strumarium	[Internal Search]

Biological Activity

Desacetylxanthanol has demonstrated potent activity in overcoming TRAIL resistance in AGS human gastric adenocarcinoma cells.

Parameter	Value	Cell Line
Effective Concentration for TRAIL-Resistance Overcoming Activity	16 µM	AGS

Mechanism of Action: Overcoming TRAIL Resistance

Research indicates that **Desacetylxanthanol** facilitates the induction of apoptosis in TRAIL-resistant cancer cells by modulating key proteins in both the extrinsic and intrinsic apoptotic pathways.^[1] The compound works synergistically with TRAIL to trigger programmed cell death.

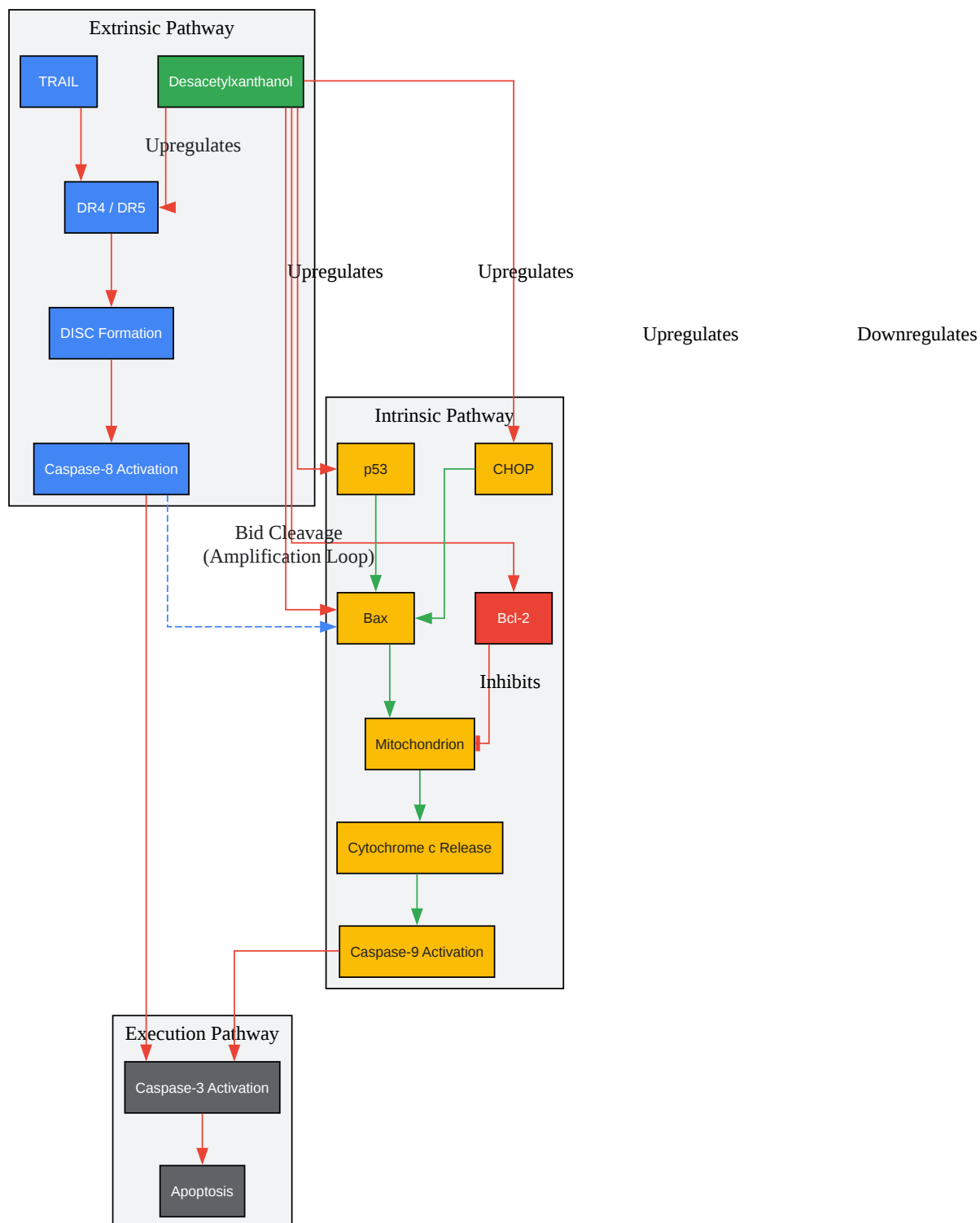
Modulation of Apoptotic Pathway Proteins

The treatment of TRAIL-resistant AGS cells with **Desacetylxanthanol**, in combination with TRAIL, leads to significant changes in the expression levels of several critical apoptosis-regulating proteins.

Protein	Effect of Desacetylxanthanol Treatment	Pathway
DR4 (TRAIL-R1)	Enhanced Expression	Extrinsic
DR5 (TRAIL-R2)	Enhanced Expression	Extrinsic
p53	Enhanced Expression	Intrinsic
CHOP	Enhanced Expression	Intrinsic
Bax	Enhanced Expression	Intrinsic
Bcl-2	Decreased Expression	Intrinsic
Cleaved Caspase-3	Enhanced Levels	Execution
Cleaved Caspase-8	Enhanced Levels	Extrinsic
Cleaved Caspase-9	Enhanced Levels	Intrinsic

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which **Desacetylxanthanol** overcomes TRAIL resistance.



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Desacetylxanthanol Overcomes TRAIL Resistance by Modulating Apoptotic Pathways.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies typically employed in the study of TRAIL-sensitizing agents.

Cell Culture and Treatment

- **Cell Line:** TRAIL-resistant human cancer cell lines (e.g., AGS gastric adenocarcinoma cells) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- **Treatment:** Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are treated with **Desacetylxanthanol** (at varying concentrations, including the effective concentration of 16 µM) and/or recombinant human TRAIL for specified time periods (e.g., 24-48 hours).

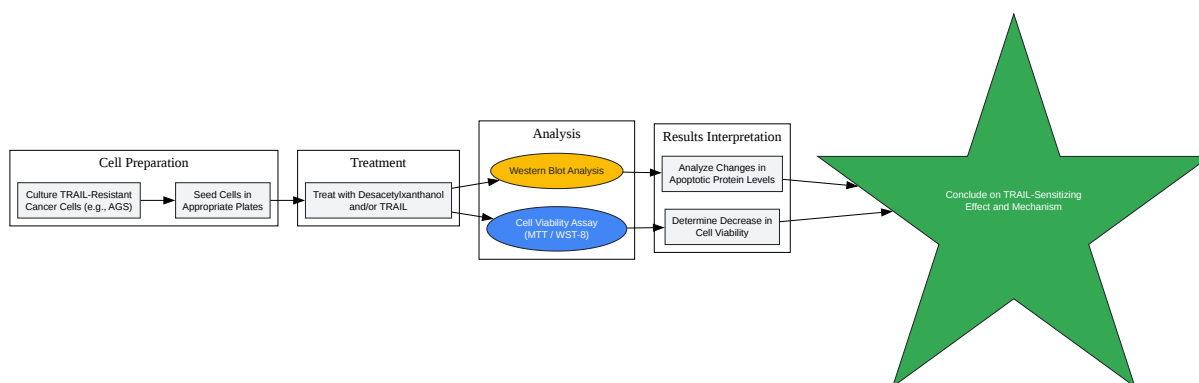
Western Blot Analysis for Protein Expression

- **Cell Lysis:** After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA protein assay kit.
- **Electrophoresis and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against DR4, DR5, p53, CHOP, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9.
- **Detection:** After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

- Procedure: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a WST-8 (Water Soluble Tetrazolium Salt) assay.
- Analysis: Cells are seeded in 96-well plates and treated as described above. After the incubation period, the respective assay reagent is added, and the absorbance is measured using a microplate reader at the appropriate wavelength. The results are expressed as a percentage of the viability of control (untreated) cells.

The following diagram outlines the general workflow for evaluating the TRAIL-sensitizing effect of **Desacetyl-xanthanol**.



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General Experimental Workflow for Investigating **Desacetylxanthanol**'s Activity.

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References

- 1. Sesquiterpenes with TRAIL-resistance overcoming activity from Xanthium strumarium - PubMed [pubmed.ncbi.nlm.nih.gov]
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